N-Benzyl-3-(benzylamino)-2,3-dimethyl-L-aspartic acid
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Overview
Description
N-Benzyl-3-(benzylamino)-2,3-dimethyl-L-aspartic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes benzyl and benzylamino groups attached to a dimethyl-L-aspartic acid backbone. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3-(benzylamino)-2,3-dimethyl-L-aspartic acid typically involves multi-step organic reactions. One common method includes the use of lipase-catalyzed enantioselective synthesis, which leverages the enzyme’s ability to selectively catalyze the formation of specific enantiomers. This method often involves the aza-Michael addition reaction, where the benzylamino group is introduced to the aspartic acid derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-3-(benzylamino)-2,3-dimethyl-L-aspartic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly performed using hydrogen gas in the presence of a palladium catalyst, this reaction can reduce double bonds or other reducible groups.
Substitution: This reaction involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Nucleophiles like sodium azide (NaN₃), electrophiles like alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
N-Benzyl-3-(benzylamino)-2,3-dimethyl-L-aspartic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies.
Mechanism of Action
The mechanism of action of N-Benzyl-3-(benzylamino)-2,3-dimethyl-L-aspartic acid involves its interaction with specific molecular targets, such as voltage-gated sodium channels. By modulating the activity of these channels, the compound can influence neuronal excitability and neurotransmission. This mechanism is particularly relevant in its potential use as an anticonvulsant, where it helps stabilize neuronal activity and prevent seizures .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-3-nitroaniline: Known for its nonlinear optical properties and used in optoelectronic applications.
N-Benzyl-3-(alpha-D-galactopyranosyloxy)benzamide: Studied for its pharmacological properties and potential therapeutic applications.
Uniqueness
N-Benzyl-3-(benzylamino)-2,3-dimethyl-L-aspartic acid stands out due to its unique combination of benzyl and benzylamino groups, which confer distinct chemical reactivity and biological activity. Its ability to modulate voltage-gated sodium channels sets it apart from other similar compounds, making it a promising candidate for further research and development in various fields.
Properties
CAS No. |
849099-18-9 |
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Molecular Formula |
C20H24N2O4 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
(2S)-2,3-bis(benzylamino)-2,3-dimethylbutanedioic acid |
InChI |
InChI=1S/C20H24N2O4/c1-19(17(23)24,21-13-15-9-5-3-6-10-15)20(2,18(25)26)22-14-16-11-7-4-8-12-16/h3-12,21-22H,13-14H2,1-2H3,(H,23,24)(H,25,26)/t19-,20?/m1/s1 |
InChI Key |
LLIDXHURHLRFJD-FIWHBWSRSA-N |
Isomeric SMILES |
C[C@@](C(=O)O)(C(C)(C(=O)O)NCC1=CC=CC=C1)NCC2=CC=CC=C2 |
Canonical SMILES |
CC(C(=O)O)(C(C)(C(=O)O)NCC1=CC=CC=C1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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